molecular formula C9H6ClNO2S2 B3033044 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid CAS No. 73824-24-5

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3033044
CAS No.: 73824-24-5
M. Wt: 259.7 g/mol
InChI Key: DDYDDAVBYMTKTM-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid is a sulfur-containing heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 5-position and a sulfanylacetic acid group at the 2-position. The sulfanylacetic acid group introduces a carboxylic acid functionality, enabling hydrogen bonding and ionic interactions.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-5-1-2-7-6(3-5)11-9(15-7)14-4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDDAVBYMTKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353595
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73824-24-5
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the applications of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid. The available data primarily focuses on the compound's basic chemical properties, synthesis, and potential suppliers. Further, the search results do not contain comprehensive data tables or well-documented case studies that describe its applications.

Based on the search results, here's what is known about the compound:

Basic Information

  • Name: 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
  • Molecular Formula: C9H6ClNO2S2
  • Molecular Weight: 259.73244 g/mol or 259.73
  • CAS Registry Number: 73824-24-5

Potential Suppliers

  • Key Organics Limited/Bionet Research (United Kingdom)
  • Ryan Scientific, Inc. (United States)

While the search results do not explicitly detail the applications of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid, the presence of benzothiazole and chloroacetic acid moieties suggests potential uses in various scientific research fields:

  • Pharmaceutical Chemistry: Benzothiazoles are known for their diverse biological activities, including antitumor and antimicrobial properties . The introduction of a chloroacetic acid group could modify the compound's activity or serve as a functional handle for further derivatization.
  • Agrochemical Research: Benzothiazole derivatives have been used as herbicides and fungicides. The presence of chlorine can enhance the molecule's biological activity .
  • Materials Science: These compounds can be used as building blocks for creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

2-(Benzothiazol-2-ylsulfanyl)acetic Acid
  • Structure : Lacks the 5-chloro substitution on the benzothiazole ring.
  • Synthesis: Synthesized via refluxing benzothiazole-2-thiol with 2-chloroacetic acid in methanol using K₂CO₃ as a base (82.3% yield) .
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic Acid
  • Structure : Replaces benzothiazole with a simpler 4-chloro-thiazole ring.
  • Implications : The smaller thiazole ring reduces aromatic surface area, likely diminishing π-π stacking interactions. The chlorine at the 4-position (vs. 5-position in the target compound) may alter steric and electronic effects .

Heterocycle Hybridization and Substituent Effects

2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid
  • Structure : Hybrid thiophene-thiazole system with a methyl group and chlorine substituents.
  • Molecular Weight : 319.85 g/mol (vs. ~283.7 g/mol for the target compound).
  • Properties : The thiophene ring introduces additional sulfur atoms, increasing hydrophobicity. The methyl group on the thiazole may enhance steric hindrance .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran core with bulky cyclohexyl and isopropylsulfanyl groups.
  • Synthesis : Derived via ester hydrolysis (84% yield), forming a crystalline solid (m.p. 423–424 K).
  • Key Differences : The benzofuran oxygen atom vs. benzothiazole sulfur alters electronic properties. Bulky substituents may limit membrane permeability but improve thermal stability .

Functional Group Variations

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
  • Structure: Xanthate derivative with an isopropoxycarbonothioyl group.
  • Applications : Used in RAFT polymerization for synthesizing poly(vinyl acetate) with carboxylic acid termini.
  • Physical Properties : Low melting point (44.3°C) due to reduced crystallinity compared to aromatic analogs .
2-{[5-(2H-1,3-Benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid
  • Structure : Incorporates a thiadiazole ring and benzodioxole amide.
  • Molecular Weight : 339.34 g/mol.
  • Implications : The benzodioxole group may enhance metabolic stability, while the thiadiazole ring offers additional hydrogen-bonding sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Melting Point Applications/Notes References
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic Acid C₉H₆ClNO₂S₂ ~283.7 5-Cl-benzothiazole, sulfanylacetic acid N/A N/A Hypothesized neuroprotection N/A
2-(Benzothiazol-2-ylsulfanyl)acetic Acid C₉H₇NO₂S₂ 249.3 Benzothiazole, sulfanylacetic acid 82.3% N/A Crystallography studies
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic Acid C₅H₄ClNO₂S₂ 201.7 4-Cl-thiazole, sulfanylacetic acid N/A N/A Simpler thiazole analog
2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid C₁₁H₁₀ClNO₂S₃ 319.85 Thiophene-thiazole hybrid, Cl and methyl N/A N/A Increased hydrophobicity
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid C₂₀H₂₄O₃S 344.5 Benzofuran, bulky substituents 84% 423–424 K High thermal stability
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid C₆H₁₀O₂S₂ 194.3 Xanthate, RAFT polymerization agent N/A 44.3°C Polymer chemistry applications

Key Findings and Implications

Synthesis : The target compound can likely be synthesized via nucleophilic substitution using 5-chloro-benzothiazole-2-thiol and chloroacetic acid, analogous to .

Biological Potential: Structural similarities to neuroprotective PPAR agonists (e.g., MHY908 ) suggest possible applications in neurodegenerative disease research.

Physical Properties : Bulky substituents (e.g., cyclohexyl in ) improve thermal stability but may reduce solubility, whereas simpler thiazole analogs () prioritize synthetic accessibility.

Biological Activity

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid (CBTA) is a synthetic compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6ClNO2S2
  • Molecular Weight : 259.7 g/mol
  • CAS Number : 73824-24-5
  • Physical State : White to off-white crystalline powder
  • Solubility : Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)

Synthesis

The synthesis of CBTA typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction facilitates nucleophilic substitution, leading to the formation of the desired product.

Antimicrobial Properties

Research indicates that CBTA exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

CBTA has been investigated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells such as A431 (skin cancer) and A549 (lung cancer).

Case Study Findings :

  • Cell Line Studies : In vitro studies demonstrated that CBTA reduced cell viability in A431 and A549 cells with IC50 values of approximately 15 µM and 20 µM, respectively. The compound induced apoptosis as evidenced by increased annexin V staining in treated cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

The biological activity of CBTA can be attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular metabolism or interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

CBTA shares structural similarities with other benzothiazole derivatives known for their biological activities. Its unique chloro and sulfanyl groups contribute to its distinct reactivity and biological profile.

CompoundBiological Activity
2-MercaptobenzothiazoleAntimicrobial
BenzothiazoleAnticancer
5-Chloro-2-mercaptobenzothiazoleAntiparasitic

Q & A

Q. What are the standard synthetic routes for 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid?

The compound is typically synthesized via nucleophilic substitution. A validated method involves reacting 5-chloro-1,3-benzothiazole-2-thiol with 2-chloroacetic acid in methanol under reflux, using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3), and crystallization from methanol/diethyl ether yields pure product (82.3% yield) . Alternative routes include solvent-free reductive amination for analogous benzothiazole derivatives .

Q. Which characterization techniques are critical for confirming the compound’s structure?

Key methods include:

  • Elemental analysis and IR spectroscopy to verify functional groups (e.g., sulfanyl and carboxylic acid moieties) .
  • ¹H NMR to confirm substituent positions and integration ratios .
  • X-ray diffraction for crystallographic validation, as demonstrated for structurally similar benzothiazole derivatives .

Q. How can researchers ensure purity during synthesis?

Purity is monitored via TLC (e.g., Chloroform:Methanol systems) . Crystallization from methanol/ether mixtures is effective for removing unreacted starting materials .

Q. What in vitro assays are commonly used to assess bioactivity?

Anticonvulsant and anticancer assays are standard. For example, thiadiazole-sulfanyl derivatives are screened using seizure models (e.g., maximal electroshock) and cytotoxicity tests against cancer cell lines . Esterase staining (e.g., α-naphthyl acetate esterase) can evaluate enzyme interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) . AI-driven platforms like COMSOL Multiphysics enable real-time simulation of reaction kinetics and parameter optimization .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR vs. IR)?

Cross-validation is essential:

  • Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Apply computational tools to simulate spectra (e.g., NMR prediction software) and compare with empirical data .

Q. How to design experiments addressing contradictory bioactivity results?

  • Conduct dose-response studies to establish concentration-dependent effects.
  • Include positive controls (e.g., known anticonvulsants like phenytoin) and replicate assays across multiple cell lines or animal models.
  • Analyze structure-activity relationships (SAR) by synthesizing analogs with varying substituents (e.g., methyl, chloro groups) .

Q. What advanced techniques enhance heterocyclic modifications for improved properties?

  • Alkylation of thiol intermediates with diverse electrophiles (e.g., alkyl halides) to introduce functional groups .
  • Reductive amination with aldehydes to generate hydrazide derivatives, enabling further derivatization .
  • Membrane separation technologies (e.g., nanofiltration) to isolate intermediates during multi-step syntheses .

Q. How can AI accelerate reaction design and discovery?

AI platforms automate:

  • Reaction condition screening (e.g., solvent, catalyst selection) using machine learning-trained datasets.
  • Autonomous laboratories that adjust parameters (e.g., temperature, stoichiometry) in real time based on sensor feedback .

Q. What methodologies validate the compound’s potential as a multi-target therapeutic agent?

  • Perform molecular docking studies to assess binding affinity with target proteins (e.g., GABA receptors for anticonvulsant activity).
  • Combine metabolomics and transcriptomics to evaluate downstream effects on cellular pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid

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